molecular formula C16H9ClO2 B11852984 1,4-Naphthalenedione, 2-chloro-3-phenyl- CAS No. 25007-57-2

1,4-Naphthalenedione, 2-chloro-3-phenyl-

Cat. No.: B11852984
CAS No.: 25007-57-2
M. Wt: 268.69 g/mol
InChI Key: SDWCCVCUDRNNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-phenylnaphthalene-1,4-dione is an organic compound with the molecular formula C₁₆H₉ClO₂ and a molecular weight of 268.694 g/mol . This compound is a derivative of naphthoquinone, characterized by the presence of a chlorine atom and a phenyl group attached to the naphthalene ring. It is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-phenylnaphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with phenylhydrazine . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

2-chloro-1,4-naphthoquinone+phenylhydrazine2-chloro-3-phenylnaphthalene-1,4-dione\text{2-chloro-1,4-naphthoquinone} + \text{phenylhydrazine} \rightarrow \text{2-chloro-3-phenylnaphthalene-1,4-dione} 2-chloro-1,4-naphthoquinone+phenylhydrazine→2-chloro-3-phenylnaphthalene-1,4-dione

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for mass production, including temperature control, solvent selection, and purification processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-phenylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

2-Chloro-3-phenylnaphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-3-phenylnaphthalene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s redox properties play a crucial role in its biological activity. It can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy .

Comparison with Similar Compounds

  • 2-chloro-3-methylnaphthalene-1,4-dione
  • 2-chloro-3-hydrazinylnaphthalene-1,4-dione
  • 2-chloro-3-propoxynaphthalene-1,4-dione
  • 2-chloro-3-methoxyanthracene-1,4-dione
  • 2-chloro-3-ethoxynaphthalene-1,4-dione

Comparison: Compared to its analogs, 2-chloro-3-phenylnaphthalene-1,4-dione is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in therapeutic applications .

Properties

CAS No.

25007-57-2

Molecular Formula

C16H9ClO2

Molecular Weight

268.69 g/mol

IUPAC Name

2-chloro-3-phenylnaphthalene-1,4-dione

InChI

InChI=1S/C16H9ClO2/c17-14-13(10-6-2-1-3-7-10)15(18)11-8-4-5-9-12(11)16(14)19/h1-9H

InChI Key

SDWCCVCUDRNNQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.